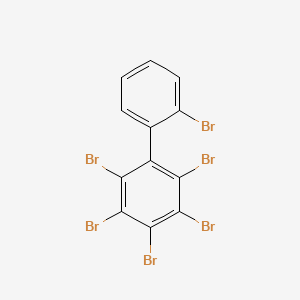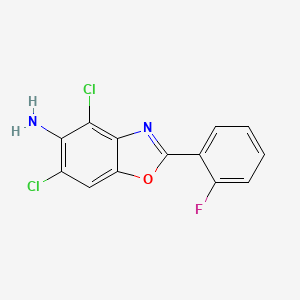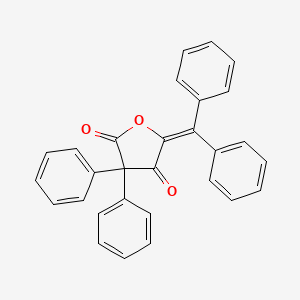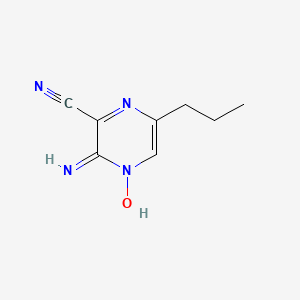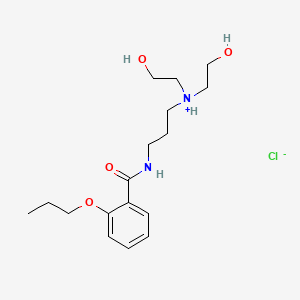
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C17H29ClN2O4. It has an average mass of 360.876 Da and a monoisotopic mass of 360.181580 Da . This compound is known for its unique structure, which includes hydroxyethyl and propoxybenzoyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE typically involves the reaction of 2-hydroxyethylamine with 3-(2-propoxybenzoylamino)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and propoxybenzoyl groups allow the compound to bind to proteins and enzymes, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: A similar compound used in the functionalization of nanoporous silica and as a coupling agent in various applications.
N-(3-Triethoxysilylpropyl)diethanolamine: Another related compound with applications in surface modification and as a crosslinking agent.
Uniqueness
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE stands out due to its unique combination of hydroxyethyl and propoxybenzoyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
78128-69-5 |
|---|---|
Molekularformel |
C17H29ClN2O4 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-[3-[(2-propoxybenzoyl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O4.ClH/c1-2-14-23-16-7-4-3-6-15(16)17(22)18-8-5-9-19(10-12-20)11-13-21;/h3-4,6-7,20-21H,2,5,8-14H2,1H3,(H,18,22);1H |
InChI-Schlüssel |
KJBDRVPNJCNKGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
